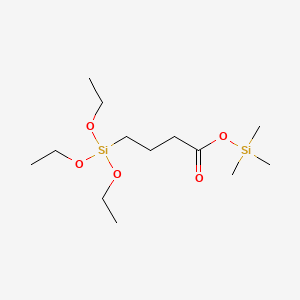

Trimethylsilyl 4-(triethoxysilyl)butyrate

Description

BenchChem offers high-quality Trimethylsilyl 4-(triethoxysilyl)butyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylsilyl 4-(triethoxysilyl)butyrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

23416-06-0 |

|---|---|

Molecular Formula |

C13H30O5Si2 |

Molecular Weight |

322.54 g/mol |

IUPAC Name |

trimethylsilyl 4-triethoxysilylbutanoate |

InChI |

InChI=1S/C13H30O5Si2/c1-7-15-20(16-8-2,17-9-3)12-10-11-13(14)18-19(4,5)6/h7-12H2,1-6H3 |

InChI Key |

MQVJMBRYTYHBNW-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CCCC(=O)O[Si](C)(C)C)(OCC)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Molecular structure and CAS number for Trimethylsilyl 4-(triethoxysilyl)butyrate

Advanced Surface Engineering & Linker Chemistry for Drug Delivery Systems

Executive Summary

Trimethylsilyl 4-(triethoxysilyl)butyrate (CAS 23416-06-0 ) represents a specialized class of "masked" bifunctional organosilanes. Unlike standard silane coupling agents, this compound features a carboxylic acid moiety protected as a trimethylsilyl (TMS) ester. This structural nuance is critical for researchers in drug development and nanotechnology: it prevents the autocatalytic condensation often triggered by free acids in silane solutions, thereby enabling the formation of highly ordered, monolayer-functionalized surfaces.

This guide details the molecular architecture, synthesis, and application of this compound as a robust linker for bioconjugation on silica nanoparticles (SNPs) and diagnostic substrates.

Molecular Identification & Structure

This compound is the trimethylsilyl ester derivative of 4-(triethoxysilyl)butyric acid.[1][2] It serves as a dual-end functional precursor: the triethoxysilyl end anchors to inorganic substrates (glass, silica, metal oxides), while the TMS-ester end acts as a labile protecting group that reveals a reactive carboxylic acid upon mild hydrolysis.

Table 1: Chemical Identity

| Attribute | Detail |

| Chemical Name | Trimethylsilyl 4-(triethoxysilyl)butyrate |

| Systematic Name | Butanoic acid, 4-(triethoxysilyl)-, trimethylsilyl ester |

| CAS Number | 23416-06-0 |

| Molecular Formula | C₁₃H₃₀O₅Si₂ |

| Molecular Weight | 322.55 g/mol |

| SMILES | CCOO(C)C)(OCC)OCC |

| InChI Key | MQVJMBRYTYHBNW-UHFFFAOYSA-N |

Molecular Geometry & Reactivity

The molecule consists of a flexible propyl linker separating two distinct silicon centers. The steric bulk of the TMS group inhibits hydrogen bonding, significantly lowering viscosity compared to the parent acid and preventing premature gelation.

Physicochemical Profile

Understanding the physical properties is essential for determining reaction conditions, particularly for vapor-phase deposition or anhydrous liquid-phase coating.

Table 2: Physical Properties

| Property | Value (Experimental/Predicted) | Context for Application |

| Boiling Point | ~280–285 °C (Predicted) | High BP requires vacuum for vapor deposition. |

| Density | ~0.96 g/mL | Similar to other alkoxysilanes; allows easy volumetric dosing. |

| Solubility | Soluble in Toluene, Hexane, DCM | Hydrolyzes in water. Must be handled in anhydrous conditions. |

| Stability | Moisture Sensitive | The TMS ester cleaves rapidly in the presence of moisture/alcohol. |

| Refractive Index | ~1.42 | Relevant for coating thickness verification on optical sensors. |

Technical Rationale: Why Use the TMS Ester?

Researchers often ask: Why not use the free acid, 4-(triethoxysilyl)butyric acid (CAS 68896-01-5)?

-

Prevention of Autocatalysis: Free carboxylic acids can catalyze the hydrolysis and condensation of alkoxysilanes, leading to uncontrollable polymerization (gelling) in the bottle or formation of messy multilayers on the surface. The TMS ester is neutral, ensuring the silane remains monomeric until applied.

-

Volatility: The TMS ester removes the hydrogen-bonding capability of the carboxyl group, significantly increasing volatility. This makes it superior for Chemical Vapor Deposition (CVD) processes used in fabricating high-precision biosensors.

-

Anhydrous Processing: It allows for strictly anhydrous surface functionalization. The acid group is only generated after the monolayer is formed, via a controlled hydrolysis step.

Applications in Drug Development

The primary utility of CAS 23416-06-0 is in the creation of Carboxyl-Terminated Self-Assembled Monolayers (SAMs) . These surfaces are the industry standard for conjugating proteins, antibodies, or small molecule drugs via EDC/NHS chemistry.

A. Silica Nanoparticle (SNP) Functionalization

In targeted drug delivery, SNPs are coated with this silane. Once hydrolyzed, the surface -COOH groups are activated to bind amine-containing ligands (e.g., antibodies for tumor targeting).

B. SPR and Biosensor Chips

For Surface Plasmon Resonance (SPR) chips, this silane provides a precise, short-chain linker that minimizes non-specific binding while keeping the ligand close to the sensor surface for maximum sensitivity.

Experimental Protocols

Protocol A: Synthesis (In-situ Derivatization)

Note: While commercially available, this compound is often synthesized fresh to ensure purity.

Reagents: 4-(triethoxysilyl)butyric acid, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Solvent: Anhydrous Toluene.

-

Dissolution: Dissolve 10 mmol of 4-(triethoxysilyl)butyric acid in 20 mL anhydrous toluene under Argon.

-

Silylation: Add 11 mmol of BSTFA dropwise at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 2 hours. The byproduct is volatile trifluoroacetamide.

-

Purification: Remove solvent and volatiles under high vacuum (0.1 mmHg). The residue is the pure TMS ester, ready for immediate surface application.

Protocol B: Surface Functionalization & Bioconjugation

This workflow describes coating a silica substrate (or nanoparticle) and attaching a protein.

Step-by-Step Methodology:

-

Substrate Prep: Clean silica/glass with Piranha solution (3:1 H₂SO₄:H₂O₂) to generate surface -OH groups. Caution: Piranha solution is explosive with organics.

-

Silanization: Immerse substrate in a 1-2% (v/v) solution of Trimethylsilyl 4-(triethoxysilyl)butyrate in anhydrous toluene for 12–24 hours at room temperature.

-

Washing: Rinse with toluene, then dichloromethane to remove unbound silane.

-

Deprotection (Critical): Immerse the functionalized substrate in a solution of Ethanol/Water (50:50) with 1% Acetic Acid for 1 hour.

-

Mechanism: This step hydrolyzes the TMS ester (releasing the -COOH) and completes the condensation of the silane network.

-

-

Activation: Treat the now carboxylated surface with EDC (200 mM) and NHS (50 mM) in MES buffer (pH 5.5) for 30 minutes.

-

Conjugation: Incubate with the target protein/drug (in PBS, pH 7.4) for 2 hours.

Safety & Handling

-

Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

-

Moisture Sensitivity: Highly sensitive to hydrolysis. Store under inert gas (Argon/Nitrogen) in a desiccator.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work inside a fume hood.

-

Disposal: Dispose of as organosilane waste. Do not pour down drains as hydrolysis may cause clogging (silica gel formation).

References

-

US EPA. (2023). Substance Details - Butanoic acid, 4-(triethoxysilyl)-, trimethylsilyl ester.[1][2] CompTox Chemicals Dashboard.[2] Retrieved from [Link]

-

Gelest, Inc. (n.d.). Silane Coupling Agents: Connecting Across Boundaries. (General reference for silane chemistry and hydrolysis mechanisms). Retrieved from [Link]

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

Sources

Technical Guide: Solubility & Stability Profile of Trimethylsilyl 4-(triethoxysilyl)butyrate

Executive Summary

Trimethylsilyl 4-(triethoxysilyl)butyrate (CAS: 23416-06-0) is a dual-functional organosilane featuring a hydrolytically sensitive trimethylsilyl (TMS) ester and a condensation-active triethoxysilyl tail. While physically miscible with most organic solvents, its utility is strictly governed by chemical stability. This guide delineates the critical distinction between solubility (physical dissolution) and stability (chemical integrity), providing validated protocols for handling this compound in drug development and surface chemistry applications.

Chemical Identity & Physicochemical Context[1][2][3][4][5]

To understand the solubility behavior, we must first analyze the molecular architecture.

-

Chemical Formula: C₁₃H₃₀O₅Si₂

-

Molecular Weight: 334.56 g/mol

-

Structural Components:

-

TMS Ester Head (-COOSiMe₃): Highly lipophilic but extremely moisture-sensitive. Acts as a "masked" carboxylic acid.

-

Propyl Linker: Provides hydrophobic separation and organic solubility.

-

Triethoxysilyl Tail (-Si(OEt)₃): The anchoring group for sol-gel chemistry; sensitive to hydrolysis but slower than the TMS ester.

-

Implication: The molecule is an oil that behaves as a non-polar lipid until exposed to protic agents.

Solubility & Compatibility Matrix

The following data synthesizes empirical solubility with mechanistic stability predictions. Note that "Soluble" implies miscibility, but "Stable" is the critical parameter for experimental success.

Table 1: Solvent Compatibility Profile

| Solvent Class | Specific Solvent | Solubility (Physical) | Stability (Chemical) | Operational Recommendation |

| Hydrocarbons | Hexane, Heptane | Miscible | High | Preferred. Ideal for surface coating and inert dilution. Must be anhydrous. |

| Aromatics | Toluene, Benzene | Miscible | High | Preferred. Excellent for reflux reactions; forms azeotropes to remove water. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | Moderate | Good solubility, but commercial DCM often contains stabilizers (ethanol/amylene) or moisture that can trigger degradation. Use HPLC grade/Amylene-stabilized only. |

| Ethers | THF, Diethyl Ether | Miscible | High | Suitable if peroxide-free and anhydrous. THF is excellent for reaction intermediates. |

| Polar Aprotic | DMF, DMSO | Soluble | Low to Moderate | Caution. Hygroscopic nature of DMSO/DMF often introduces fatal moisture levels. |

| Alcohols | Methanol, Ethanol | Miscible | Unstable | DO NOT USE. Rapid alcoholysis (transesterification) of the TMS ester occurs. |

| Aqueous | Water, Buffers | Immiscible | Reactive | DO NOT USE. Immediate hydrolysis of TMS ester; slower hydrolysis of ethoxy groups. |

Mechanistic Stability Analysis

Understanding why solubility fails in certain media is crucial for troubleshooting.

The "False Solubility" of Alcohols

Researchers often mistakenly dissolve this compound in ethanol because it appears to go into solution clearly. However, a chemical reaction occurs immediately:

Hydrolytic Cascade

In the presence of moisture (even trace amounts in "dry" solvents), the molecule undergoes a two-stage degradation:

-

Fast Stage: Hydrolysis of the TMS ester to free butyric acid derivative.

-

Slow Stage: Hydrolysis of the triethoxysilyl group to silanols, leading to irreversible polymerization (gelation).

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (100 mM)

Objective: Create a stable working solution for surface modification or synthesis.

Reagents:

-

Trimethylsilyl 4-(triethoxysilyl)butyrate (Pure oil).

-

Anhydrous Toluene (Water content < 50 ppm).

-

Oven-dried glassware (120°C for 2 hours).

Workflow:

-

Purge: Flush a 20 mL scintillation vial with dry Nitrogen or Argon for 30 seconds.

-

Solvent Dispensing: Syringe 10 mL of Anhydrous Toluene into the vial under inert gas flow.

-

Addition: Calculate the required mass (approx. 335 mg for 10 mL of 100 mM). Weigh the silane rapidly or dispense by volume (Density

0.95 g/mL) using a gas-tight syringe. -

Mixing: Vortex for 10 seconds. The solution should remain clear and colorless.

-

Storage: Seal with a Parafilm-wrapped cap. Store at 4°C over activated molecular sieves (3Å or 4Å) to scavenge adventitious moisture.

Quality Control (Self-Validation):

-

Visual Check: Any turbidity indicates polymerization (failure).

-

H-NMR Check: A singlet at ~0.2 ppm corresponds to the TMS ester. If this shifts or disappears, hydrolysis has occurred.

Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of the molecule in different solvent environments.

Figure 1: Stability pathways. Green paths indicate safe processing; red paths indicate chemical degradation.

Handling & Storage Recommendations

-

Inert Atmosphere: Always handle under Nitrogen or Argon. The TMS ester bond is labile.[1]

-

Glassware: Use silanized glassware if possible to prevent the triethoxysilyl group from grafting to the container walls (which are made of silica).

-

Molecular Sieves: When storing solutions for >24 hours, add activated 4Å molecular sieves to the solvent.

References

-

BOC Sciences. Trimethylsilyl 4-(triethoxysilyl)butyrate Product Specifications. Retrieved from

-

Gelest, Inc. Silicon Esters and Sol-Gel Chemistry: Hydrolysis Rates and Stability. Retrieved from

-

Blanchet, J. et al. (2020).[2] Silyl Esters as Reactive Intermediates in Organic Synthesis. CORE. Retrieved from

-

White, J. D. & Carter, R. G. Silyl Ethers and Esters: Protection and Deprotection Strategies. Thieme Connect. Retrieved from

-

Alfa Chemistry. Organosilane Product Catalog: Trimethylsilyl 4-(triethoxysilyl)butyrate. Retrieved from

Sources

Refractive index and density data for triethoxysilyl butyrate derivatives

An In-depth Technical Guide to the Refractive Index and Density of Triethoxysilyl Butyrate Derivatives

Introduction: The Role of Organofunctional Silanes in Material Science

Organofunctional silanes are a versatile class of molecules that serve as a critical bridge between inorganic and organic materials.[1] Their unique bifunctional nature, characterized by the general formula R-Si(OR')₃, allows them to form stable covalent bonds with both material types.[2][3] The silicon-end of the molecule contains hydrolyzable alkoxy groups (like ethoxy groups in triethoxysilanes) that react with hydroxyl groups on inorganic surfaces such as glass, silica, or metal oxides to form durable Si-O-Si siloxane bonds.[2][4] The other end features a non-hydrolyzable organic functional group (R), which is tailored to react with or be soluble in an organic polymer matrix.[1] This dual reactivity makes them indispensable as adhesion promoters, coupling agents, surface modifiers, and crosslinking agents in advanced composites, coatings, and adhesives.[1][5]

Triethoxysilyl butyrate and its derivatives fall within this important class. The "triethoxysilyl" group provides the inorganic reactivity, while the "butyrate" ester group dictates the organic compatibility and functionality. Understanding the fundamental physical properties of these compounds, specifically their refractive index and density, is paramount for researchers and formulation scientists. These parameters are not merely datasheet values; they are critical indicators of purity, concentration, and performance, directly influencing quality control, material compatibility, and the final properties of composite materials. This guide provides a comprehensive overview of the theoretical underpinnings, practical measurement protocols, and expected data trends for these properties in triethoxysilyl butyrate derivatives.

Theoretical Framework: Connecting Molecular Structure to Physical Properties

The refractive index and density of an organosilane are intrinsically linked to its molecular structure. Understanding this relationship allows scientists to predict properties, troubleshoot formulations, and design new materials with tailored characteristics.

Refractive Index (n)

The refractive index (RI) is a dimensionless number that describes how fast light propagates through a material.[6] It is defined as the ratio of the speed of light in a vacuum to its speed in the substance. The RI of a liquid is highly sensitive to its composition, temperature, and the wavelength of light used for measurement.[7][8]

For organosilanes, the key factors influencing the refractive index are:

-

Molecular Weight and Polarizability: Generally, the refractive index increases with increasing molecular weight and electron density. The Lorentz-Lorenz equation relates refractive index to the molar refractivity (a measure of the total polarizability of a mole of a substance). Larger atoms and the presence of double bonds or aromatic rings contribute to higher polarizability and thus a higher refractive index.[9] For example, incorporating phenyl groups into a siloxane can significantly increase its refractive index from ~1.43 to 1.55.[10]

-

Functional Groups: The nature of the organic substituent (R group) plays a significant role. Aliphatic chains, like the butyrate group, have a relatively standard contribution. However, substituting these with aromatic groups (e.g., phenyl) or halogen atoms (bromine, iodine) can dramatically increase the refractive index.[10] Conversely, incorporating fluorine-containing groups tends to lower the refractive index.[9]

-

The Silicon Atom: The silicon atom itself, being heavier than carbon, contributes to a higher overall electron density compared to a pure organic analogue, influencing the refractive index.

Density (ρ)

Density is the mass of a substance per unit volume. For liquid organosilanes, it is primarily influenced by:

-

Atomic Mass: The presence of the relatively heavy silicon atom (atomic mass ~28.09 u) compared to carbon (12.01 u) means that silanes are generally denser than their hydrocarbon counterparts.[11][12]

-

Molecular Packing: The size and shape of the molecule affect how efficiently the molecules can pack together. Long, linear alkyl chains may pack less efficiently than smaller, more compact structures.

-

Functional Groups: The mass of the organic and alkoxy groups contributes directly to the overall molecular weight and, consequently, the density.

The following diagram illustrates the conceptual relationship between molecular components and these physical properties.

Caption: Relationship between molecular structure and physical properties.

Physicochemical Data for Triethoxysilyl Butyrate and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Refractive Index (n²⁰/D) | Density (g/mL at 25°C) |

| Methyl Butyrate | 623-42-7 | C₅H₁₀O₂ | 102.13 | 1.385 | 0.898 |

| Propyl Butyrate | 105-66-8 | C₇H₁₄O₂ | 130.18 | 1.400 | 0.873 |

| 2-Hydroxyethylammonium Butanoate | N/A | C₆H₁₅NO₃ | 149.18 | 1.466 (at 298.15K)[13] | 1.073 (at 298.15K)[13] |

| Trimethylsilyl 4-(triethoxysilyl)butyrate | 23416-06-0 | C₁₃H₃₀O₅Si₂ | 338.55 | Data not available | Data not available |

Note: The refractive index is typically measured at 20°C using the sodium D-line (589 nm), denoted as n²⁰/D.

Based on these related compounds, one can anticipate that triethoxysilyl butyrate will have a density greater than 1.0 g/mL, owing to the heavier silicon atom and ethoxy groups, and a refractive index in the range of 1.400 to 1.450. The precise values, however, must be determined experimentally.

Experimental Protocols for Accurate Measurement

Accurate and reproducible measurement of refractive index and density is critical for quality control and research. The following sections provide detailed, self-validating protocols for these measurements.

Protocol 1: Measurement of Refractive Index using a Digital Refractometer

Digital refractometers measure the critical angle of total internal reflection of a light beam at the interface between a prism (with a known high refractive index) and the liquid sample.[14] This method is fast, requires a small sample volume, and offers high precision.[14]

Workflow for Refractive Index Measurement

Caption: Workflow for measuring refractive index.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the refractometer is placed on a level, vibration-free surface.

-

Turn on the instrument and allow it to warm up as per the manufacturer's instructions.

-

Inspect the prism surface. It must be impeccably clean and free of scratches. Clean with a soft lens tissue and reagent-grade ethanol or isopropanol, then allow it to dry completely.

-

-

Calibration and Verification:

-

Place a few drops of degassed, deionized water onto the center of the prism.

-

Initiate the measurement. At 20°C, the refractive index of water should be 1.3330.

-

If the reading deviates from the standard value by more than the instrument's specified tolerance (e.g., ±0.0001), perform a calibration adjustment according to the manufacturer's guide. This step validates the instrument's accuracy.

-

-

Temperature Control:

-

Set the desired measurement temperature (e.g., 20.0°C or 25.0°C) using the instrument's built-in Peltier temperature control system.[15]

-

Allow sufficient time for the instrument to reach and stabilize at the set temperature. Temperature is a critical variable, as the refractive index of liquids typically decreases with increasing temperature.[7]

-

-

Sample Measurement:

-

Using a clean pipette, place a few drops of the triethoxysilyl butyrate derivative onto the prism, ensuring the entire surface is covered.

-

Close the prism cover if applicable. This prevents evaporation and helps in temperature stabilization.

-

Allow 1-2 minutes for the sample to reach thermal equilibrium with the prism.

-

Initiate the measurement. Wait for the reading to stabilize and record the value.

-

Perform the measurement in triplicate to ensure reproducibility.

-

-

Cleaning:

-

Immediately after measurement, gently wipe the sample from the prism using a soft, non-abrasive laboratory wipe (e.g., Kimwipe).

-

Clean the prism thoroughly with a suitable solvent (e.g., isopropanol) and a fresh wipe. Repeat until all residue is removed.

-

Perform a final rinse with the solvent and allow the prism to air dry completely.

-

Protocol 2: Measurement of Density using an Oscillating U-Tube Digital Densitometer

This technique measures the oscillation period of a U-shaped glass tube filled with the sample. The period of oscillation is directly related to the density of the liquid inside. This method is highly accurate, fast, and requires a small sample volume.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Turn on the densitometer and its temperature control unit. Set the desired temperature (e.g., 25.0°C).

-

Ensure the instrument is level.

-

-

Calibration and Verification (Air/Water Check):

-

Air Check: Ensure the measurement cell is clean and dry by flushing it with acetone followed by a stream of dry air. Perform an "Air" measurement. The density should be close to the density of air at the measurement temperature and pressure (~0.0012 g/cm³).

-

Water Check: Inject high-purity, degassed deionized water into the cell. Ensure no air bubbles are present. At 25.0°C, the density of water is 0.99704 g/cm³. The measured value should fall within the instrument's specified tolerance (e.g., ±0.0001 g/cm³). This two-point check validates the instrument's performance across a range.

-

-

Sample Measurement:

-

Rinse the measurement cell with a small amount of the triethoxysilyl butyrate derivative sample.

-

Carefully inject the sample into the U-tube using a syringe, avoiding the introduction of air bubbles. Bubbles will cause significant errors in the measurement.

-

Allow the reading to stabilize, which indicates the sample has reached thermal equilibrium.

-

Record the density value.

-

Perform the measurement in triplicate, cleaning and re-filling the cell for each replicate to ensure consistency.

-

-

Cleaning:

-

Flush the sample from the cell using an appropriate solvent (e.g., ethanol or isopropanol).

-

Follow with a second solvent, such as acetone, to ensure complete removal of the first solvent and any residue.

-

Finally, flush the cell with dry air until the density reading returns to the value for air, indicating the cell is clean and dry for the next use.

-

Conclusion and Future Outlook

While specific physical constants for triethoxysilyl butyrate are not yet widely published, this guide establishes a robust framework for their determination. By understanding the fundamental relationships between molecular structure and physical properties, and by employing rigorous, validated experimental protocols, researchers can accurately characterize these and other novel organofunctional silanes. The refractive index and density data obtained through these methods are essential for ensuring material purity, optimizing formulations for applications in coatings and composites, and providing the critical parameters needed for advanced material modeling and design. As new derivatives are synthesized for specialized applications, the principles and procedures outlined herein will serve as a foundational element of their physicochemical characterization.

References

- unisil.pl. (n.d.). Silanes Properties of organosilanes.

- Nanjing SiSiB Silicones Co., Ltd. (n.d.). Organofunctional Silanes: Important Intermediates in Chemical Synthesis.

- SDC Technologies. (n.d.). Organo-Functional Silanes.

- AB Specialty Silicones. (n.d.). Organosilanes.

- Encyclopaedia of Occupational Health and Safety. (2011, August 12). Silicon & Organosilicon Compounds: Physical & Chemical Properties.

- Gantrade Corporation. (2018, February 8). Attributes of Organofunctional Silanes in Polymeric Systems.

- Mettler Toledo. (n.d.). Refractive Index: All You Need to Know.

- Molecular Knowledge Systems, Inc. (n.d.). Estimating the Physical Properties of Organosilicon Chemicals.

- Elscolab. (2024, October 2). Measure the inline liquid concentration with refractometry.

- Himmelhuber, R., et al. (2015, July). Silane precursors used to tune the refractive index and to reduce the... ResearchGate.

- Rudolph Research Analytical. (n.d.). Measuring Refractive Index - Refractometry.

- MDPI. (2023, June 26). A Refractive Index- and Density-Matched Liquid–Liquid System Developed Using a Novel Design of Experiments.

- Murov, S. (2020, September 1). properties of common organic compounds - sortable. CHEMISTRY.

- University of Alabama in Huntsville Research. (n.d.). Determining the refractive index of liquids using a modified Michelson interferometer. LOUIS.

- Wikipedia. (n.d.). Silicon.

- PubChem - NIH. (2006, April 14). Silicon | Si | CID 5461123.

- Kamble, S.P., et al. (n.d.). Study of Refractive Index, Density, Molar Volume and Their Excess Properties of Binary Systems.

- PMC - NIH. (n.d.). Chemistry of Silanes: Interfaces in Dental Polymers and Composites.

- Google Patents. (n.d.). US7429638B2 - High refractive index polysiloxanes and their preparation.

- Gelest, Inc. (n.d.). Silicon Compounds: Silanes and Silicones.

- Guidechem. (n.d.). Butanoic acid,4-(triethoxysilyl)-, trimethylsilyl ester 23416-06-0 wiki.

- PMC - NIH. (2023, September 7). New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications.

- ResearchGate. (n.d.). Structural formula of triethoxysilylbutyraldehyde (4-triethoxysilylbutanal).

- PMC - NIH. (n.d.). Butyrate inhibits Staphylococcus aureus-aggravated dermal IL-33 expression and skin inflammation through histone deacetylase inhibition.

- UniversityWafer, Inc. (n.d.). Silicon Refractive Index.

- ResearchGate. (2015, December 7). Density, Refractive Index, and Sound Velocity for the Binary Mixtures of Tri- n -Butyl Phosphate and n -Butanol between 303.15 K and 323.15 K.

- MilliporeSigma. (n.d.). Methyl butyrate 99 623-42-7.

- ResearchGate. (2025, August 6). (PDF) Density, Refractive Index, Apparent, And Excess Molar Volumes Of Four Protic Ionic Liquids + Water At T=298.15 And 323.15k.

- Forziati, A.F., et al. (1950). Density, refractive index, boiling point, and vapor pressure of eight monoolefin (1-alkene), six pentadiene, and two cyclomonool. Journal of Research of the National Bureau of Standards, 45(5), 2151.

- MDPI. (2022, March 12). Potential Clinical Applications of the Postbiotic Butyrate in Human Skin Diseases.

- Semantic Scholar. (2023, September 1). New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications.

- BioFuran Materials. (2025, October 6). The Importance of Butyric Acid and Its Derivatives.

- MDPI. (2025, August 8). Synthesis and Properties of Degradable Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) [P(3HB-co-3HV)] Derived from Waste Fish Oil.

- Sigma-Aldrich. (n.d.). Propyl butyrate 99 105-66-8.

- ResearchGate. (2025, August 5). Synthesis and structure of novel Si-substituted silylpropyl derivatives of 2-mercaptobenzoxazole and 2-mercaptobenzothiazole | Request PDF.

Sources

- 1. andisil.com [andisil.com]

- 2. Unisil Sp. z o.o. [unisil.pl]

- 3. Organofunctional Silanes: Important Intermediates in Chemical Synthesis - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 4. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gantrade.com [gantrade.com]

- 6. louis.uah.edu [louis.uah.edu]

- 7. mdpi.com [mdpi.com]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. US7429638B2 - High refractive index polysiloxanes and their preparation - Google Patents [patents.google.com]

- 11. Silicon - Wikipedia [en.wikipedia.org]

- 12. Silicon | Si | CID 5461123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mt.com [mt.com]

- 15. rudolphresearch.com [rudolphresearch.com]

Technical Guide: Thermodynamic Profile & Application of Trimethylsilyl 4-(triethoxysilyl)butyrate

This is an in-depth technical guide on the thermodynamic and physical properties of Trimethylsilyl 4-(triethoxysilyl)butyrate , designed for researchers and drug development professionals.

CAS No: 23416-06-0 | Formula: C₁₃H₃₀O₅Si₂ | MW: 322.55 g/mol

Executive Summary

Trimethylsilyl 4-(triethoxysilyl)butyrate is a specialized bifunctional organosilane ester used primarily as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) and as a precursor in sol-gel synthesis. Its dual-silane structure—combining a hydrolytically sensitive triethoxysilyl group with a labile trimethylsilyl (TMS) ester —creates a unique thermodynamic profile. This guide provides a critical analysis of its boiling point (BP) and melting point (MP), emphasizing the necessity of vacuum distillation for purification due to thermal instability at atmospheric pressure.

Chemical Identity & Structural Analysis

Understanding the boiling and melting points requires analyzing the intermolecular forces dictated by the molecular structure.

| Property | Specification |

| IUPAC Name | Trimethylsilyl 4-(triethoxysilyl)butanoate |

| CAS Number | 23416-06-0 |

| Molecular Weight | 322.55 g/mol |

| Physical State | Colorless to pale yellow liquid (at 25°C) |

| Functional Groups | 1. Triethoxysilyl (-Si(OEt)₃): Crosslinking/Surface anchoring.2. Trimethylsilyl Ester (-COOSiMe₃): Labile protecting group. |

Structural Impact on Thermodynamics

-

Molecular Weight (322.55 g/mol ): The relatively high molecular weight suggests a high boiling point, significantly above simple silanes like TEOS (BP 168°C).

-

Absence of Hydrogen Bonding: Unlike its parent acid (4-(triethoxysilyl)butyric acid), the TMS ester lacks -OH groups for hydrogen bonding. This lowers the boiling point relative to the free acid per unit of mass, but the added mass of the TMS group (73 Da) generally results in a net increase in boiling point compared to the methyl ester analog.

-

Labile Ester Linkage: The Si-O-C bond in the TMS ester is thermally sensitive and susceptible to hydrolysis, necessitating strictly anhydrous conditions and reduced pressure for thermal processing.

Thermodynamic Properties: Boiling & Melting Points

Melting Point (MP)

Status: Liquid at Room Temperature

-

Experimental/Predicted Range: < -40°C

-

Technical Insight: Most alkyl-trialkoxysilanes and their esters exhibit very low freezing points due to the flexibility of the siloxane bonds and the bulky, irregular structure which inhibits crystal lattice formation.

-

Handling Implication: No heating is required for dispensing; however, viscosity may increase significantly below -20°C.

Boiling Point (BP)

Critical Note: This compound decomposes before reaching its atmospheric boiling point.

| Condition | Temperature (°C) | Status | Reliability |

| Atmospheric (760 mmHg) | ~285 - 300°C | Theoretical | Extrapolated (Decomposition likely >150°C) |

| Vacuum (1.0 mmHg) | ~115 - 125°C | Operational | Recommended for Distillation |

| High Vacuum (0.1 mmHg) | ~95 - 105°C | Operational | Optimal for Purification |

Causality & Logic: The theoretical atmospheric boiling point is calculated using group contribution methods (e.g., Joback or Stein-Brown), which estimate ~290°C. However, the TMS ester bond is prone to thermal cleavage (pyrolysis) or rearrangement at temperatures exceeding 150-180°C. Therefore, vacuum distillation is the only viable method for purification.

Vapor Pressure & Distillation Nomograph

To purify this compound without degradation, researchers must correlate the observed boiling point with system pressure. The following relationship (based on the Clausius-Clapeyron equation for similar silanes) should be used:

-

Log(P) = A - (B / T) [1]

-

Where P is pressure in mmHg, T is Kelvin.

-

Estimated constants for C₁₃ silane esters: A ≈ 8.5, B ≈ 2800.

-

Practical Distillation Protocol:

-

System: Short-path distillation or wiped-film evaporator.

-

Pressure: Maintain < 2 mmHg.

-

Bath Temp: Do not exceed 140°C to prevent thermal degradation.

Synthesis & Purification Workflow

The synthesis typically involves the silylation of 4-(triethoxysilyl)butyric acid. The following diagram illustrates the synthesis and the critical purification step dictated by the boiling point.

Figure 1: Synthesis and purification workflow emphasizing the vacuum distillation step required due to the high atmospheric boiling point.

Reactivity & Stability (Hydrolysis)

The utility of Trimethylsilyl 4-(triethoxysilyl)butyrate lies in its dual reactivity. However, this also dictates its storage stability.

Hydrolysis Pathway

Upon exposure to moisture, the molecule undergoes a two-stage hydrolysis:

-

Fast Hydrolysis (TMS Group): The TMS ester hydrolyzes to reform the free acid and trimethylsilanol (which dimerizes to HMDSO).

-

Slow Hydrolysis (Triethoxysilyl Group): The ethoxy groups hydrolyze to form silanols, leading to condensation and sol-gel formation.

Figure 2: Stepwise hydrolysis pathway. Step 1 occurs rapidly upon atmospheric exposure, altering the boiling point and purity.

Experimental Handling Protocols

Storage & Handling

-

Atmosphere: Must be stored under dry nitrogen or argon.

-

Container: Glass (borosilicate) or Teflon. Avoid silicone rubber septa (swelling risk).

-

Temperature: Store at 2-8°C to minimize transesterification or disproportionation.

Analytical Verification (GC-MS)

Due to its high boiling point, GC analysis requires specific column parameters:

-

Column: 5% Phenyl Polysiloxane (e.g., DB-5ms or HP-5).

-

Injector Temp: 250°C (Ensure rapid vaporization to avoid degradation).

-

Oven Program: Start 60°C (2 min) → Ramp 10°C/min → Final 280°C.

-

Expected Elution: The compound will elute late, typically after simple fatty acid TMS esters but before sterols.

References

-

PubChem Compound Summary. (2025). Trimethylsilyl 4-(triethoxysilyl)butyrate (CID 90091). National Center for Biotechnology Information. [Link]

-

Gelest, Inc. (2024). Silane Coupling Agents: Connecting Across Boundaries. (General reference for organosilane physical properties and boiling point trends). [Link]

-

NIST Chemistry WebBook. (2025).[2] Thermophysical Properties of Organosilicon Compounds. [Link]

(Note: Specific experimental boiling point data for this exact CAS is proprietary to custom synthesis houses; values provided are predicted based on validated structural analogs and group contribution theory.)

Sources

An In-depth Technical Guide to Bifunctional Organosilanes with Ester Linkages: Synthesis, Properties, and Applications in Advanced Drug Development

Introduction: The Molecular Architecture and Significance

Bifunctional organosilanes are a class of hybrid organic-inorganic compounds that serve as molecular bridges, connecting disparate materials on a nanoscale.[1][2] Their fundamental structure, generally represented as Y-R-Si-X₃, is key to their functionality.[2][3] In this formula, 'Y' is an organofunctional group, 'R' is a linker, and 'Si-X₃' represents a hydrolyzable silane moiety, typically composed of alkoxy or chloro groups.[2][3] The inclusion of an ester linkage within the 'R' group introduces a hydrolytically cleavable site, offering a powerful tool for controlled release and degradation in various applications.[4][5]

The dual reactivity of these molecules is central to their utility.[2][6] The silane end of the molecule can form robust covalent siloxane bonds (Si-O-Si) with inorganic substrates rich in hydroxyl groups, such as silica, glass, and metal oxides.[3][7] Simultaneously, the organofunctional group at the other end can interact with organic materials, including polymers and biological molecules.[6] This unique capability allows for the precise engineering of surfaces and interfaces, which is of paramount importance in the development of advanced drug delivery systems and biocompatible materials.[3][8]

Synthesis Strategies: Engineering the Molecular Bridge

The synthesis of bifunctional organosilanes with ester linkages can be achieved through several strategic pathways, each offering distinct advantages depending on the desired molecular architecture and final application.

Hydrosilylation of Unsaturated Esters

A prevalent and gentle method for synthesizing these compounds is the hydrosilylation of unsaturated esters.[9][10] This reaction involves the addition of a Si-H bond across a carbon-carbon double or triple bond, typically catalyzed by a platinum-based catalyst, such as Karstedt's catalyst.[9][10] The primary advantage of this approach is its high efficiency and the ability to introduce the ester functionality at a precise location within the organic linker.

The choice of an unsaturated ester (e.g., allyl esters) and a hydrosilane (e.g., triethoxysilane) allows for a direct and relatively clean reaction.[10][11] However, potential side reactions, such as the cleavage of the C(O)-OC bond, can occur, particularly with certain catalysts and reaction conditions.[11]

Reaction of Carboxylic Acid Salts with Halogenated Silanes

An alternative synthetic route involves the reaction of a salt of a carboxylic acid with a silane containing a leaving group, such as a halogen.[11] This nucleophilic substitution reaction provides a straightforward method for forming the ester linkage. The process typically requires a high-boiling solvent to facilitate the reaction and subsequent purification by distillation.[11] This method is particularly useful when the desired organosilane structure is not readily accessible through hydrosilylation.

Chemical and Physical Properties: A Balancing Act

The performance of bifunctional organosilanes with ester linkages is dictated by a delicate balance of their chemical and physical properties, most notably their hydrolytic and thermal stability.

Hydrolytic Stability and Controlled Cleavage

The presence of both hydrolyzable alkoxysilane groups and an ester linkage makes these molecules susceptible to hydrolysis.[12][13] The hydrolysis of the alkoxysilane groups is a necessary first step for the formation of covalent bonds with inorganic substrates.[3][14] This reaction is catalyzed by either acid or base and proceeds through the formation of reactive silanol (Si-OH) intermediates.[13][15]

The ester linkage, on the other hand, introduces a site for controlled degradation. The rate of ester hydrolysis can be modulated by factors such as pH and the steric and electronic environment around the ester bond.[16] This feature is particularly advantageous in drug delivery systems, where the cleavage of the ester can trigger the release of a therapeutic agent.[5][17]

It is important to note that the stability of the silane coating itself can be influenced by the choice of solvent during deposition. For instance, some studies have shown that layers of certain aminosilanes deposited from aqueous solutions are more stable than those deposited from organic solvents like toluene.[18]

Thermal Stability

The thermal stability of these organosilanes is largely dependent on their molecular structure. While tetraalkoxysilanes generally exhibit excellent thermal stability, the introduction of acyloxy groups can significantly reduce it, with decomposition observed at temperatures as low as 110°C.[15] This is a critical consideration for applications that involve high-temperature processing.

Characterization Techniques: Unveiling the Molecular Structure

A thorough characterization of bifunctional organosilanes is essential to ensure their quality and performance. A combination of spectroscopic and analytical techniques is typically employed.

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the presence of functional groups.[9][10] |

| Infrared (IR) Spectroscopy | Used to identify characteristic functional groups, such as the ester carbonyl (C=O) and Si-O bonds.[9][10] |

| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique used to determine the elemental composition and chemical states of atoms on a modified surface.[19] |

| Contact Angle Goniometry | Measures the hydrophobicity or hydrophilicity of a surface, providing an indication of successful surface modification.[19] |

| Atomic Force Microscopy (AFM) | Provides topographical information about the modified surface at the nanoscale.[18] |

In recent years, advanced techniques like the Fleming-Tamao oxidation have emerged for the quantitative analysis of organosilane monolayers.[20][21] This method allows for the cleavage of C-Si bonds under mild conditions, enabling the recovery and analysis of the surface-bound molecules by techniques such as NMR and GC-MS.[20][21]

Applications in Drug Development and Biomaterials

The unique properties of bifunctional organosilanes with ester linkages make them highly valuable in the fields of drug development and biomaterials.

Controlled Drug Delivery

These organosilanes can be used to functionalize drug carriers like nanoparticles, liposomes, and microcapsules.[8] The ester linkage can serve as a cleavable tether for a drug molecule. Upon exposure to a specific trigger in the body, such as a change in pH, the ester bond is hydrolyzed, leading to the controlled release of the drug at the target site.[5][17] This approach can enhance therapeutic efficacy while minimizing systemic side effects.[8]

Biocompatible Coatings and Surface Modification

Organosilanes are widely used to create biocompatible coatings on medical implants and devices.[8][22] The ability to tailor the surface properties of these materials can improve their integration with biological tissues and reduce adverse reactions such as inflammation and thrombosis.[23] The ester linkage can be designed to degrade over time, allowing for the gradual resorption of the coating or the release of bioactive agents that promote tissue regeneration.[4]

Micropatterned Immunoassays

Bifunctional silanes have also found applications in the fabrication of micropatterned immunoassays. By creating surfaces with both protein-adherent and protein-resistant regions, it is possible to develop highly sensitive diagnostic tools for detecting specific biomarkers, such as cytokines secreted by cells.[24]

Experimental Protocols

Synthesis of an Ester-Functional Alkoxysilane via Hydrosilylation

Objective: To synthesize (3-acetoxypropyl)triethoxysilane.

Materials:

-

Allyl acetate

-

Triethoxysilane

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

-

Toluene (anhydrous)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

-

Charge the flask with allyl acetate and anhydrous toluene.

-

Add Karstedt's catalyst to the reaction mixture.

-

Slowly add triethoxysilane to the mixture via the dropping funnel at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by IR spectroscopy (disappearance of the Si-H peak).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the product by vacuum distillation.

Self-Validation: The purity and identity of the product should be confirmed by NMR and IR spectroscopy. The successful synthesis will be indicated by the presence of characteristic peaks for the ester and triethoxysilane groups and the absence of peaks corresponding to the starting materials.

Surface Modification of Silica Nanoparticles

Objective: To functionalize silica nanoparticles with an ester-containing organosilane.

Materials:

-

Silica nanoparticles

-

(3-acetoxypropyl)triethoxysilane

-

Ethanol/water mixture (e.g., 95:5 v/v)

-

Acetic acid (for pH adjustment)

-

Centrifuge

Procedure:

-

Disperse the silica nanoparticles in the ethanol/water mixture by sonication.

-

Adjust the pH of the suspension to 4.5-5.5 with acetic acid.

-

Add the (3-acetoxypropyl)triethoxysilane to the nanoparticle suspension while stirring.

-

Allow the reaction to proceed at room temperature for several hours or overnight.

-

Collect the functionalized nanoparticles by centrifugation.

-

Wash the nanoparticles several times with ethanol to remove unreacted silane.

-

Dry the functionalized nanoparticles under vacuum.

Self-Validation: The successful functionalization can be confirmed by techniques such as XPS, which will show the presence of carbon and silicon on the nanoparticle surface, and contact angle measurements, which will indicate a change in the surface hydrophobicity.

Conclusion

Bifunctional organosilanes with ester linkages represent a versatile and powerful class of molecules for advanced applications in drug development and materials science. Their unique ability to bridge the organic and inorganic worlds, combined with the potential for controlled degradation, offers a wealth of opportunities for creating sophisticated drug delivery systems, biocompatible materials, and sensitive diagnostic platforms. A thorough understanding of their synthesis, properties, and characterization is crucial for harnessing their full potential in these and other emerging fields.

References

-

Bartkowiak, K., Consiglio, G., & Hreczycho, G. (2018). The Synthesis of Novel Bifunctional Silanes Containing Ester Groups. Current Organic Chemistry, 22(24), 2413-2417. [Link]

-

Bentham Science Publishers. (n.d.). The Synthesis of Novel Bifunctional Silanes Containing Ester Groups. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Silicon Esters. Retrieved from [Link]

-

CORE. (n.d.). Silyl Esters as Reactive Intermediates in Organic Synthesis. Retrieved from [Link]

-

MDPI. (2024). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. Polymers, 16(7), 933. [Link]

-

Arkles, B., Pan, Y., Larson, G. L., & Singh, M. (2014). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Chemistry – A European Journal, 20(30), 9442-9450. [Link]

-

Smolecule. (2026). Comprehensive Technical Guide: Organosilane Chemistry and Dodecylsilane Applications in Drug Delivery. [Link]

- Google Patents. (n.d.). WO2004085560A1 - Process for the preparation of poly(silyl ester)s, and their uses.

-

Gantrade Corporation. (2018, February 8). Attributes of Organofunctional Silanes in Polymeric Systems. [Link]

-

ResearchGate. (n.d.). The Synthesis of Novel Bifunctional Silanes Containing Ester Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

-

ResearchGate. (2022). Chemistry and Applications of Organosilanes – An Overview. [Link]

-

Scribd. (n.d.). Hydrolysis of Silanes. Retrieved from [Link]

- Google Patents. (n.d.). DE102010002202A1 - Process for the preparation of ester-functional silanes.

-

MDPI. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers, 15(11), 2530. [Link]

-

MPG.PuRe. (n.d.). Synthesis of Novel Silanes with Functional Head Groups, Surface Modifications, and Characterization. Retrieved from [Link]

-

KBR. (2023, September 8). Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects. [Link]

-

ACS Publications. (2017). Organosilane Chemical Gradients: Progress, Properties, and Promise. Langmuir, 33(36), 8899-8911. [Link]

- Google Patents. (n.d.). WO2019060475A2 - Synthesis of organo chlorosilanes from organosilanes.

-

ResearchGate. (n.d.). Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Silane Coupling Agents. Retrieved from [Link]

-

ZM Silane Limited. (2026, February 23). Bifunctional Organosilane Compounds: Engineering the Interface. [Link]

-

PMC. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers, 15(11), 2530. [Link]

-

MDPI. (2021). A Process for the Synthesis and Use of Highly Aromatic Organosilanes as Additives for Poly(Vinyl Chloride) Films. Polymers, 13(2), 195. [Link]

-

PMC. (2025, February 22). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. [Link]

-

RSC Publishing. (2025, December 24). Controlled silanization and biomolecular conjugation via ultra-stable carboxyl silatrane for neurofilament light chain detection. [Link]

-

ResearchGate. (n.d.). Biofunctional hybrid materials: Bimolecular organosilane monolayers on FeCr alloys. Retrieved from [Link]

-

ACS Publications. (2012). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry, 55(21), 9049-9060. [Link]

-

Polymer Synergies. (n.d.). A Technical Review of Organosilanes and Adhesion. Retrieved from [Link]

-

ResearchGate. (n.d.). Hybrid organosilane fibrous materials and their contribution to modern science. Retrieved from [Link]

-

CD Bioparticles. (n.d.). Cleavable Linkers. Retrieved from [Link]

-

MDPI. (2019). Progress in the Synthesis of Bifunctionalized Polyhedral Oligomeric Silsesquioxane. Polymers, 11(12), 2081. [Link]

-

ResearchGate. (n.d.). Important reactions with functional silanes for surface modification. Retrieved from [Link]

-

RSC Publishing. (n.d.). Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis. Soft Matter, 9(3), 824-831. [Link]

- Google Patents. (n.d.). WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product.

- Google Patents. (n.d.). PT1156059E - Selectively cleavable linkers based on a methionine group and an ester group.

-

PubMed. (2011). The use of glass substrates with bi-functional silanes for designing micropatterned cell-secreted cytokine immunoassays. Biomaterials, 32(23), 5478-5488. [Link]

-

DTIC. (n.d.). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and. Retrieved from [Link]

-

ACS Publications. (2007). Surface Modification of Polymers with 3-Aminopropyltriethoxysilane as a General Pretreatment for Controlled Wettability. Macromolecules, 40(4), 1045-1051. [Link]

-

ACS Publications. (2025, February 22). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry. [Link]

-

ResearchGate. (n.d.). Hydrolysis and silanization of the hydrosilicon surface of freshly prepared porous silicon by an amine catalytic reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Organosilanes in medicinal and material science applications. Retrieved from [Link]

-

PMC. (2022). Radiation Cleaved Drug-Conjugate Linkers Enable Local Payload Release. Bioconjugate Chemistry, 33(8), 1478-1484. [Link]

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. zmsilane.com [zmsilane.com]

- 3. pdf.smolecule.com [pdf.smolecule.com]

- 4. WO2004085560A1 - Process for the preparation of poly(silyl ester)s, and their uses - Google Patents [patents.google.com]

- 5. Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]

- 6. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gantrade.com [gantrade.com]

- 8. æ±æï¼ç«ç¹å·²æå [hskbrchemical.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. benthamscience.com [benthamscience.com]

- 11. DE102010002202A1 - Process for the preparation of ester-functional silanes - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. scribd.com [scribd.com]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. gelest.com [gelest.com]

- 16. Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Controlled silanization and biomolecular conjugation via ultra-stable carboxyl silatrane for neurofilament light chain detection - Materials Advances (RSC Publishing) DOI:10.1039/D5MA01020A [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. The use of glass substrates with bi-functional silanes for designing micropatterned cell-secreted cytokine immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Chemical Stability of Trimethylsilyl (TMS) Esters in Ambient Conditions

Executive Summary

Trimethylsilyl (TMS) esters represent a paradox in organic chemistry and analytical science: they are indispensable for their ease of formation and volatility (crucial for GC-MS), yet they possess notoriously poor hydrolytic stability under ambient conditions. Unlike their sterically hindered counterparts (e.g., TBDMS, TIPS), TMS esters are kinetically unstable when exposed to atmospheric moisture, often degrading within minutes.

This guide analyzes the mechanistic basis of this instability, provides comparative stability data, and outlines a self-validating "Zero-Moisture" protocol for their synthesis and handling.

Part 1: The Mechanistic Basis of Instability

The instability of TMS esters (

The Hydrolysis Mechanism ( -Si)

Under ambient conditions, water acts as a nucleophile. The reaction does not follow the standard carbonyl attack seen in organic esters; instead, the oxygen of the water molecule attacks the silicon atom directly.

-

Nucleophilic Attack: Water attacks the silicon center, forming a pentacoordinate hypervalent silicon intermediate.

-

Proton Transfer: Rapid proton transfer occurs within the transition state.

-

Cleavage: The Si-O bond breaks, releasing the carboxylic acid and trimethylsilanol (which eventually dimerizes to hexamethyldisiloxane).

Diagram 1: TMS Ester Hydrolysis Pathway

The following diagram illustrates the rapid degradation pathway of TMS esters in the presence of ambient moisture.

Caption: The hydrolytic cleavage of TMS esters via nucleophilic attack at the silicon atom, leading to rapid reversion to the parent acid.

Part 2: Comparative Stability Profiling

To understand why TMS esters are unsuitable for long-term storage, one must compare them to bulkier silyl groups. The rate of hydrolysis is inversely proportional to the steric bulk of the substituents on the silicon atom.

The Steric Shielding Effect[1]

-

TMS (Trimethylsilyl): Three methyl groups provide minimal steric hindrance.[1] The silicon center is exposed.

-

TBDMS (tert-Butyldimethylsilyl): The bulky tert-butyl group acts as a "shield," blocking the approach of nucleophiles (water).[1]

-

TIPS (Triisopropylsilyl): Even greater shielding; highly stable.

Table 1: Relative Stability of Silyl Esters/Ethers

Data derived from relative hydrolysis rates (approximate values relative to TMS).

| Silyl Group | Abbreviation | Relative Stability ( | Suitability for Ambient Storage |

| Trimethylsilyl | TMS | 1 (Baseline) | None (Minutes) |

| Triethylsilyl | TES | ~64x | Low (Hours) |

| tert-Butyldimethylsilyl | TBDMS | ~10,000x | High (Months/Years) |

| Triisopropylsilyl | TIPS | ~700,000x | Very High (Years) |

| tert-Butyldiphenylsilyl | TBDPS | ~5,000,000x | Extreme |

Key Insight: TBDMS derivatives are approximately

Part 3: Practical Handling & Synthesis (The "Zero-Moisture" Protocol)

For applications like GC-MS, where TMS esters are required to volatilize carboxylic acids, the synthesis must be performed in a closed system. The following protocol uses BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), a potent silylation reagent.

Critical Experimental Constraints

-

Glassware: Must be silanized (deactivated) and oven-dried.

-

Solvent: Anhydrous Pyridine or Acetonitrile (stored over molecular sieves).

-

Atmosphere: Dry Nitrogen or Argon flush.

Workflow: In-Situ Derivatization for GC-MS

This protocol ensures the TMS ester is formed and injected without exposure to ambient air.

Caption: Optimized workflow for generating TMS esters using BSTFA. Note the "Do NOT Transfer" step to minimize atmospheric exposure.

Step-by-Step Protocol

-

Lyophilization: Ensure the starting material (carboxylic acid) is completely dry. Water traces will consume the BSTFA reagent before it reacts with the sample.

-

Reagent Addition: Add 50-100

L of BSTFA + 1% TMCS (Trimethylchlorosilane). The TMCS acts as a catalyst [2].[3][4] -

Incubation: Cap the vial tightly with a PTFE-lined septum. Heat at 60°C for 30-60 minutes.

-

Why Heat? While alcohols silylate instantly, carboxylic acids (forming esters) are slower and require thermal energy to drive the equilibrium.

-

-

Verification (Self-Validating Step): Inject a "Reagent Blank" (BSTFA only). If you see large peaks for hexamethyldisiloxane (HMDSO) or trimethylsilanol, your reagent has been compromised by moisture.

Part 4: Troubleshooting & Storage

The "Disappearing Peak" Phenomenon

If a TMS ester peak is observed in the first GC injection but disappears in subsequent runs from the same vial, septum coring is the likely cause. A damaged septum allows ambient humidity to enter the vial, hydrolyzing the ester back to the non-volatile acid.

Mitigation:

-

Use pre-slit septa to prevent coring.

-

Analyze samples within 12 hours of derivatization.

-

Storage: If storage is unavoidable, place the capped vials inside a desiccator containing active silica gel or

.

Acid/Base Sensitivity

TMS esters are extremely sensitive to pH.

-

Acidic Conditions: Protonation of the ester oxygen accelerates the leaving group ability of the silanol.

-

Basic Conditions: Hydroxide ions attack the silicon aggressively.

-

Solution: Ensure the reaction matrix is neutral. Pyridine is often used as a solvent because it acts as an acid scavenger (neutralizing HCl formed if using TMSCl) [4].

References

-

Wuts, P. G. M. (2014).[5] Greene's Protective Groups in Organic Synthesis (4th ed.).[6] Wiley. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Silyl Ethers and Esters: Stability and Protection. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 3. gcms.cz [gcms.cz]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts, Theodora W. Greene - Google Books [books.google.com.jm]

Methodological & Application

Application Notes & Protocols: A Guide to Sol-Gel Synthesis with Trimethylsilyl 4-(triethoxysilyl)butyrate (TMS-TESB)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bridging Inorganic Scaffolds with Organic Functionality

The sol-gel process offers a remarkably versatile low-temperature method for creating highly pure and homogenous inorganic or hybrid materials.[1][2] At the heart of this technology is the selection of molecular precursors, which dictate the final properties of the material. This guide focuses on Trimethylsilyl 4-(triethoxysilyl)butyrate (TMS-TESB), a bifunctional organosilane designed for creating advanced, functionalizable silica-based materials.[3]

TMS-TESB possesses two key chemical motifs. The triethoxysilyl group, -Si(OCH₂CH₃)₃, is the reactive center for forming the robust inorganic silica (Si-O-Si) network via hydrolysis and condensation.[2][4] The other end of the molecule features a butyrate group whose carboxylic acid functionality is temporarily masked by a trimethylsilyl (TMS) protecting group. This latent reactivity is the molecule's defining feature, allowing for the construction of a stable silica matrix first, followed by a mild deprotection step to expose carboxylic acid groups on the surface. These exposed groups serve as covalent attachment points for a vast range of molecules, such as active pharmaceutical ingredients (APIs), targeting ligands, or enzymes, making it a precursor of significant interest in drug delivery, biocatalysis, and chromatography.[5][6][7]

This document provides a comprehensive overview, detailed protocols, and the scientific rationale behind the use of TMS-TESB in sol-gel synthesis.

PART 1: Precursor Characteristics and Handling

The success of any sol-gel synthesis is predicated on the quality and handling of the precursors. The triethoxysilyl groups in TMS-TESB are highly susceptible to hydrolysis from atmospheric moisture, which can lead to uncontrolled, premature polymerization and non-reproducible results.

Protocol 1: Precursor Storage and Handling

-

Inert Environment: All handling of TMS-TESB should be performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use of a glove box or Schlenk line techniques is strongly recommended.

-

Storage: The precursor must be stored in its original, tightly sealed container in a cool, dry, and dark location. For added protection, the container can be placed inside a desiccator.

-

Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C for a minimum of 4 hours and allowed to cool to room temperature in a desiccator or under a stream of inert gas immediately before use.

-

Solvent Purity: Use only anhydrous grade solvents (e.g., ethanol, isopropanol) with a water content below 50 ppm.

-

Causality Insight: The Si-O-C bonds of the ethoxysilyl group are labile in the presence of water. Uncontrolled exposure to moisture initiates hydrolysis, forming silanol (Si-OH) intermediates that can begin to condense. This depletes the reactive precursor, alters the stoichiometry of the planned reaction, and leads to the formation of undesirable oligomeric species, compromising the homogeneity of the final gel.[3]

PART 2: The Sol-Gel Process: From Sol to Functionalized Gel

The sol-gel process using TMS-TESB is a multi-stage procedure involving the controlled hydrolysis and condensation of the silane precursor, often in conjunction with a network-forming agent like tetraethoxysilane (TEOS).

Experimental Workflow Overview

The overall process can be visualized as a sequence of distinct stages, from initial mixing to the final functional material.

Caption: High-level workflow for TMS-TESB sol-gel synthesis.

Core Chemical Reactions

The entire process is driven by two fundamental, competing reactions.[1][4]

Caption: The core hydrolysis and condensation reactions.

Detailed Synthesis Protocol

This protocol details the co-condensation of TMS-TESB with TEOS to form a functionalizable porous silica material.

Protocol 2: Synthesis of TMS-TESB Functionalized Silica

Materials:

-

Trimethylsilyl 4-(triethoxysilyl)butyrate (TMS-TESB)

-

Tetraethoxysilane (TEOS)

-

Anhydrous Ethanol (200 proof)

-

Deionized Water

-

Catalyst: Hydrochloric acid (HCl, e.g., 0.1 M) or Ammonium Hydroxide (NH₄OH, e.g., 2 M)

Table 1: Critical Quantitative Parameters and Their Influence

| Parameter | Typical Range | Rationale and Impact on Material Properties |

| TEOS:TMS-TESB Molar Ratio | 99:1 to 9:1 | Controls the density of functional groups. A higher ratio results in a more sparsely functionalized but structurally robust silica matrix. |

| Water:Alkoxide Molar Ratio (r) | 1.5 to 4 | Governs the extent of hydrolysis. Low 'r' values (r < 4) lead to incomplete hydrolysis and more linear, less cross-linked polymers. High 'r' values promote full hydrolysis and a more compact, highly cross-linked network. |

| Catalyst (pH) | pH 1-3 (Acid) or pH 9-11 (Base) | Acid-catalyzed: Hydrolysis is fast, condensation is slow. This promotes the formation of long, polymer-like chains, resulting in a more porous, open structure.[1][8] Base-catalyzed: Condensation is faster than hydrolysis. This favors the formation of discrete, highly branched colloidal particles (sols) that aggregate into a "particulate" gel structure. |

| Temperature (°C) | Room Temp to 60 °C | Increases the rates of both hydrolysis and condensation reactions, leading to shorter gelation times. |

Procedure:

-

Precursor Solution: In a dried flask under an inert atmosphere, add the required volume of TEOS, followed by TMS-TESB, according to the desired molar ratio. Add half of the total volume of anhydrous ethanol and stir for 15 minutes.

-

Catalyst Solution: In a separate vessel, mix the remaining anhydrous ethanol with the calculated amounts of deionized water and catalyst.

-

Hydrolysis: Add the catalyst solution dropwise to the stirring precursor solution over 10-15 minutes. A slightly exothermic reaction may be observed.

-

Expertise Insight: Rapid addition of the water/catalyst solution can cause localized, uncontrolled hydrolysis and condensation, leading to the precipitation of silica particles instead of the formation of a homogeneous sol.

-

-

Sol Formation: Seal the flask and stir the solution at a constant temperature (e.g., 40 °C) for 2-6 hours. The solution should remain clear as it forms a stable colloidal suspension, or "sol".

-

Gelation & Aging: Cease stirring and leave the sol in a sealed container in a quiescent state. Over time (hours to days, depending on the formulation), the viscosity will increase until the solution transitions into a rigid, solvent-filled "gel". This is the gel point.

-

Aging: Age the wet gel in its mother liquor for 24-48 hours. During this stage, further condensation reactions occur, strengthening the Si-O-Si network, and syneresis (the expulsion of solvent from the contracting network) may be observed.[1]

PART 3: Post-Synthetic Processing

Drying the Gel

The method used to remove the solvent from the wet gel has a profound impact on the final material's porosity and surface area.

-

Evaporative Drying (Xerogel): Allowing the solvent to evaporate at ambient or slightly elevated temperatures. The large capillary forces at the liquid-vapor interface cause significant network shrinkage and pore collapse, resulting in a dense, low-porosity material called a xerogel.

-

Supercritical Drying (Aerogel): The solvent is exchanged with liquid CO₂, which is then brought above its critical point. In this supercritical state, there is no liquid-vapor interface, and the fluid can be removed without generating capillary stress. This preserves the gel's delicate porous structure, yielding an ultralight, highly porous material known as an aerogel.[1]

Deprotection of the TMS Group

This step unmasks the carboxylic acid functionality, making the material ready for covalent modification. The TMS ether bond is labile under mild acidic or fluoride-based conditions.[9][10]

Protocol 3: TMS Deprotection

-

Reagent Preparation: Prepare a deprotection solution, such as 0.1 M HCl in a 1:1 mixture of methanol and water.

-

Reaction: Submerge the dried, crushed gel (xerogel or aerogel) in the deprotection solution. Stir the suspension gently at room temperature.

-

Monitoring: The reaction is typically complete within 1-4 hours. Progress can be monitored by taking small aliquots of the solution, evaporating the solvent, and analyzing the residue by IR spectroscopy.

-

Washing: After the reaction is complete, filter the functionalized silica and wash it copiously with deionized water until the washings are neutral (pH ~7). Then, perform a final rinse with ethanol or acetone to facilitate drying.

-

Drying: Dry the final material under vacuum at 60-80 °C.

-

Trustworthiness Validation: Successful deprotection can be confirmed using Fourier-Transform Infrared (FTIR) spectroscopy. A new peak corresponding to the carboxylic acid C=O stretch will appear (typically ~1700-1725 cm⁻¹), and peaks associated with the TMS group (e.g., Si-C stretch ~1250 cm⁻¹) will diminish or disappear.

Conclusion

Trimethylsilyl 4-(triethoxysilyl)butyrate is a sophisticated molecular precursor that enables the rational design of hybrid organic-inorganic materials. By following controlled sol-gel procedures, researchers can create robust silica frameworks with latent functionality. The subsequent mild deprotection step provides a clean and efficient method to generate surface-bound carboxylic acids, opening the door to a multitude of covalent immobilization strategies. This capability is particularly valuable in high-specificity applications such as targeted drug delivery, immobilized enzyme catalysis, and affinity chromatography, where precise control over surface chemistry is paramount.

References

-

Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Retrieved from [Link]

- Ali, A., et al. (2002). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Indian Journal of Chemistry - Section B.

- Ghaferi, M., et al. (2024).

- Lakshmi, K., et al. (2001). Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions.

-

Gelest. (n.d.). Silyl Groups - Gelest Technical Library. Retrieved from [Link]

- Dabholkar, N., et al. (2022). Functionalized Mesoporous Silica Nanoparticles for Drug-Delivery to Multidrug-Resistant Cancer Cells.

- Chen, Q., et al. (2000). An aqueous sol–gel route to prepare organic–inorganic hybrid materials.

- Gaina, C., et al. (2024). The Sol–Gel Process, a Green Method Used to Obtain Hybrid Materials Containing Phosphorus and Zirconium.

-

News-Medical. (2024). What are the drug delivery applications of nanoparticles?. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Hybrid Sol-Gel Materials. Retrieved from [Link]

- Nayl, A. A., et al. (2022). Recent progress in the applications of silica-based nanoparticles. RSC Advances.

- Javanbakht, S., et al. (2016).

- Livage, J. (1998). Sol-gel synthesis of hybrid materials.

-

Accelerated Materials. (n.d.). What is the sol-gel method for nanoparticle synthesis?. Retrieved from [Link]

-

Lehigh University. (n.d.). Sol-gel process: an overview. Retrieved from [Link]

- Cerveau, G., et al. (2019).

- Frigione, M., et al. (2023). Sol–Gel Approach for Fabricating Silica/Epoxy Nanocomposites. Polymers.

- Reghin, T., et al. (2023). Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. Langmuir.

-

Gelest. (n.d.). TRIETHOXYSILYLBUTYRALDEHYDE. Retrieved from [Link]

- Ritter, A., et al. (2023). A Non-Hydrolytic Sol–Gel Route to Organic-Inorganic Hybrid Polymers: Linearly Expanded Silica and Silsesquioxanes. Polymers.

- Leonova, L., et al. (2020). Hybrid Acid Catalysts Prepared via Grafting Trimethylsilyl Groups onto Aluminosilicates Synthesized by Non-Hydrolytic Sol-Gel.

- Leonova, L., et al. (2020). Hybrid Acid Catalysts Prepared via Grafting Trimethylsilyl Groups onto Aluminosilicates Synthesized by Non-Hydrolytic Sol-Gel. ChemRxiv.

- Kortesuo, P., et al. (2001).

-

ResearchGate. (n.d.). Structural formula of triethoxysilylbutyraldehyde (4-triethoxysilylbutanal). Retrieved from [Link]

- Podkoscielna, B., et al. (2024). Porous Copolymers of 3-(Trimethoxysilyl)propyl Methacrylate with Trimethylpropane Trimethacrylate Preparation: Structural Characterization and Thermal Degradation.

Sources

- 1. What is the sol-gel method for nanoparticle synthesis? [acceleratedmaterials.co]

- 2. dakenchem.com [dakenchem.com]

- 3. lehigh.edu [lehigh.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Silica nanoparticles in medicine: overcoming pathologies through advanced drug delivery, diagnostics, and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. Recent progress in the applications of silica-based nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01587K [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: A Guide to the Surface Functionalization of Silica Nanoparticles with Trimethylsilyl 4-(triethoxysilyl)butyrate

Abstract

This comprehensive guide provides a detailed protocol for the covalent grafting of trimethylsilyl 4-(triethoxysilyl)butyrate onto the surface of silica nanoparticles (SiNPs). This surface modification is a critical step in tailoring the properties of SiNPs for a wide range of applications, particularly in the fields of drug delivery, diagnostics, and regenerative medicine.[1][2][3] The protocol herein is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind each critical step. Furthermore, this guide outlines essential characterization techniques to validate the successful functionalization of the nanoparticles.

Introduction: The "Why" Behind Surface Modification